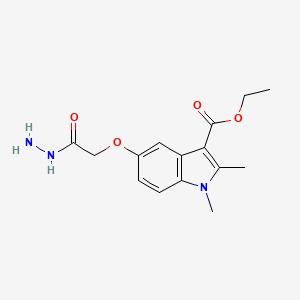
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 2361679-47-0 . It has a molecular weight of 261.67 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , has been extensively studied . Commonly used trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14F3NO2.ClH/c1-3-15-7(14)6-4-13-5-8(6,2)9(10,11)12;/h6,13H,3-5H2,1-2H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 261.67 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Agrochemical Applications
The compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical industry . TFMP derivatives are primarily used for crop protection from pests . The unique combination of fluorine and pyridine structures in these compounds results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Pharmaceutical Applications
TFMP derivatives, including “Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride”, are also used in the pharmaceutical industry . Several TFMP derivatives have been granted market approval for use in pharmaceutical and veterinary products . Many candidates are currently undergoing clinical trials .
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring in the compound is a versatile scaffold for creating novel biologically active compounds . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Influence on Biological Activity
The different stereoisomers and spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates . This is due to the different binding modes to enantioselective proteins .
Inertial Measurement/Navigation Unit
The compound’s name “EN300-7436093” is also associated with a Precision Fiber Optic Inertial Measurement/Navigation Unit developed by EMCORE . This unit is designed for applications where GPS is unavailable or denied .
Applications in Drones and Aeronautics
The EN-300 unit is used in inertial navigation systems for drones and in aeronautics and civil aviation applications .
Applications in Oil and Gas Exploration
The EN-300 unit is also used in oil and gas exploration where GPS may be unavailable .
Dismounted Soldier Applications
The EN-300 unit is used in dismounted soldier applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2.ClH/c1-3-15-7(14)6-4-13-5-8(6,2)9(10,11)12;/h6,13H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKICRWJQBYOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1(C)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)



![1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627182.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)

![3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid](/img/structure/B2627188.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)


![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)